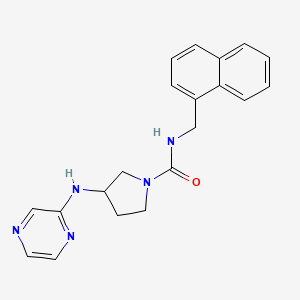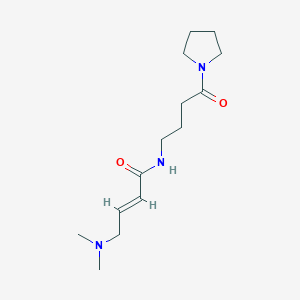
(E)-4-(Dimethylamino)-N-(4-oxo-4-pyrrolidin-1-ylbutyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(4-oxo-4-pyrrolidin-1-ylbutyl)but-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMXAA or Vadimezan and has been found to exhibit a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. DMXAA has been shown to activate the production of interferon-alpha and other cytokines, which can lead to the destruction of cancer cells.
Efectos Bioquímicos Y Fisiológicos
DMXAA has been found to exhibit a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the activation of the immune system. DMXAA has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMXAA in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. However, DMXAA has also been found to exhibit cytotoxic effects on normal cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DMXAA. One area of interest is the development of new analogs of DMXAA that exhibit improved anti-tumor activity and reduced cytotoxicity. Another area of interest is the investigation of the mechanism of action of DMXAA, which could lead to the development of new cancer therapies. Finally, there is a need for further research on the potential applications of DMXAA in other areas of scientific research, such as immunology and infectious disease.
Métodos De Síntesis
DMXAA can be synthesized using a variety of methods, including the reaction of dimethylamine with 4-oxo-4-pyrrolidin-1-ylbutyric acid, followed by the addition of but-2-enoyl chloride. Another method involves the reaction of 4-oxo-4-pyrrolidin-1-ylbutyric acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of but-2-enoyl chloride.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential applications in scientific research. One of its primary applications is in the field of cancer research, where it has been found to exhibit anti-tumor activity. DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines, including lung, breast, and colon cancer.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-oxo-4-pyrrolidin-1-ylbutyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-16(2)10-6-7-13(18)15-9-5-8-14(19)17-11-3-4-12-17/h6-7H,3-5,8-12H2,1-2H3,(H,15,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWVAYWHWZNMEC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCCC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCCC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(4-oxo-4-pyrrolidin-1-ylbutyl)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

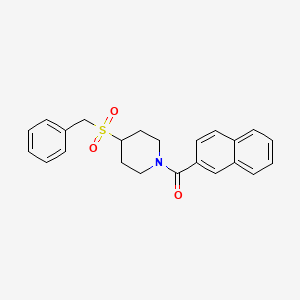
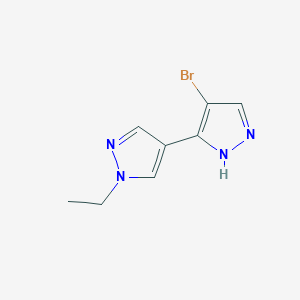
![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2645619.png)
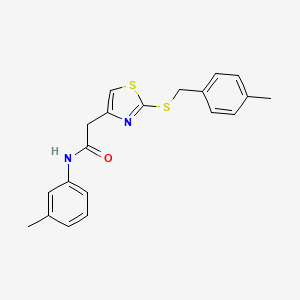
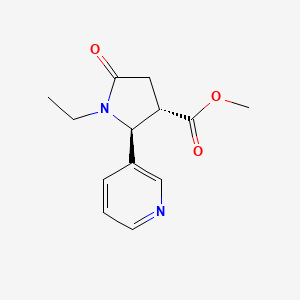
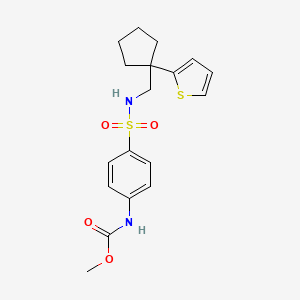
![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/no-structure.png)

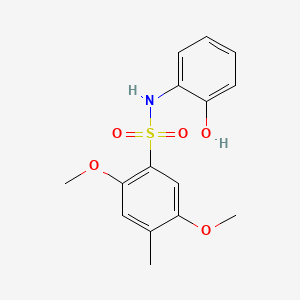
![4-{[(4-chlorobenzyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2645630.png)
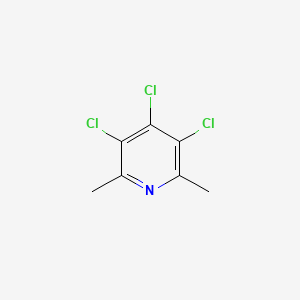
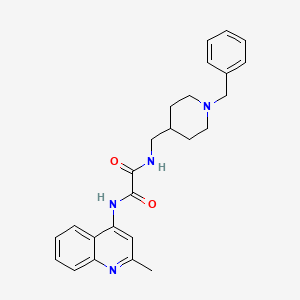
![3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645635.png)
